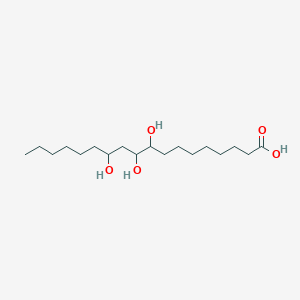
9,10,12-trihydroxyoctadecanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
9,10,12-trihydroxyoctadecanoic Acid is a useful research compound. Its molecular formula is C18H36O5 and its molecular weight is 332.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Nutritional Research
9,10,12-Trihydroxyoctadecanoic acid has been studied for its role in human nutrition and metabolism. It has been shown to influence the synthesis of prostaglandins and other eicosanoids, which are crucial for inflammatory responses and cellular signaling pathways. Research indicates that dietary intake of this compound can modulate blood fatty acid profiles and impact health outcomes related to inflammation and cardiovascular diseases .
Antibacterial Properties
Recent studies suggest that trihydroxyoctadecanoic acids exhibit antibacterial properties. These compounds can disrupt bacterial membranes and inhibit growth, making them potential candidates for developing new antimicrobial agents . This is particularly relevant in the context of increasing antibiotic resistance.
Biomarker for Dietary Intake
Due to its presence in various fruits and vegetables, this compound can serve as a biomarker for dietary intake of these foods. Its detection in biological samples can provide insights into dietary habits and nutritional status .
Food Industry
In the food industry, this compound can be utilized as an emulsifier or stabilizer due to its amphiphilic properties. It helps improve the texture and shelf-life of food products by stabilizing oil-water mixtures .
Cosmetic Formulations
The compound's moisturizing properties make it suitable for use in cosmetic formulations. It can enhance skin hydration and improve the stability of emulsions used in creams and lotions .
Environmental Biomarkers
As a component of lipopolysaccharides found in gram-negative bacteria, this compound can act as a marker for microbial activity in environmental samples. Its presence can indicate the levels of bacterial contamination or the health of ecosystems .
Bioremediation
The compound's potential role in bioremediation processes is being explored due to its ability to interact with various environmental pollutants. Its use could enhance the degradation of harmful substances by promoting microbial activity .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Hong et al., 2023 | Antibacterial Activity | Demonstrated that this compound inhibits growth of specific bacteria strains; potential use as a natural preservative in food products. |
| Stodola et al., 1967 | Environmental Biomarker | Identified presence of trihydroxyoctadecanoic acid in fungal extracellular glycolipids; suggested use as a marker for microbial presence in soil samples. |
| Kim & Oh, 2013 | Health Implications | Showed that dietary inclusion of trihydroxyoctadecanoic acid positively affects inflammatory markers in animal models; implications for human health research. |
Properties
CAS No. |
25027-95-6 |
|---|---|
Molecular Formula |
C18H36O5 |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
9,10,12-trihydroxyoctadecanoic acid |
InChI |
InChI=1S/C18H36O5/c1-2-3-4-8-11-15(19)14-17(21)16(20)12-9-6-5-7-10-13-18(22)23/h15-17,19-21H,2-14H2,1H3,(H,22,23) |
InChI Key |
DJKUVMZEGIWUTP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CC(C(CCCCCCCC(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















